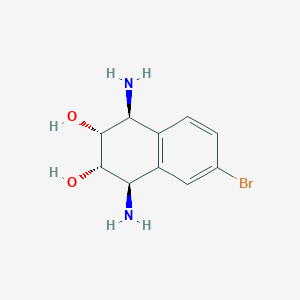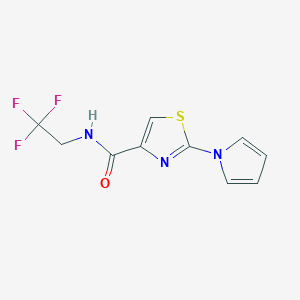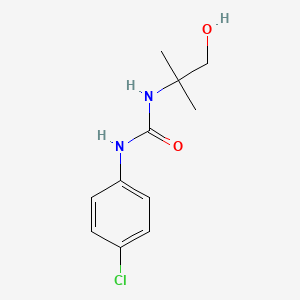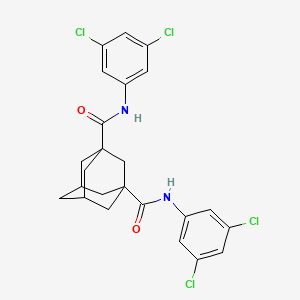![molecular formula C21H19N5O2 B2876461 3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921834-10-8](/img/structure/B2876461.png)
3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule that contains several functional groups including an amide, a pyrazole ring, and a pyridine ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on the synthesis of this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and pyridine rings would likely contribute to the rigidity of the molecule, while the propyl and phenyl groups could provide some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide group could participate in condensation or hydrolysis reactions, while the pyrazole and pyridine rings might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study described the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, including compounds structurally similar to "3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide." These compounds were evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the potential for therapeutic applications. The structure-activity relationship (SAR) was explored to understand the impact of different substitutions on the biological activities of these compounds (Rahmouni et al., 2016).
Functionalization Reactions
Another research focused on the functionalization reactions of pyrazole carboxylic acid derivatives to synthesize new compounds with potential biological significance. The study detailed the conversion of pyrazole-3-carboxylic acid into pyrazole-3-carboxamide and further into various derivatives, highlighting the versatility of such frameworks in synthetic organic chemistry (Yıldırım et al., 2005).
Novel Fused Heterobicycles
Research on the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles also aligns with applications related to "this compound." These studies focus on creating new heterocyclic frameworks with potential applications in drug discovery and development (Karthikeyan et al., 2014).
Heterocyclic Compounds with Hypertensive Activity
Another study investigated the synthesis of novel oxadiazole heterocyclic compounds containing pyranopyridine-2-one moieties, expected to exhibit hypertensive activity. This research underscores the importance of heterocyclic chemistry in developing new therapeutic agents (Kumar & Mashelker, 2007).
Utility in Heterocyclic Synthesis
The utility of certain precursors in heterocyclic synthesis for generating new pyrazole, pyridine, and pyrimidine derivatives further exemplifies the chemical versatility and potential for creating biologically active compounds relevant to the original query (Fadda et al., 2012).
Propriétés
IUPAC Name |
3-oxo-2-phenyl-5-propyl-N-pyridin-4-ylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-2-12-25-13-17(20(27)23-15-8-10-22-11-9-15)19-18(14-25)21(28)26(24-19)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVCNDGBPOSVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2876388.png)

![Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2876391.png)





![3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2876398.png)
![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)
